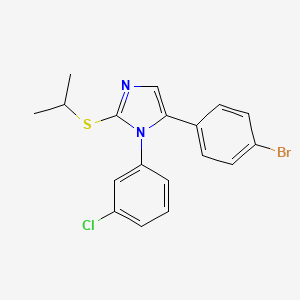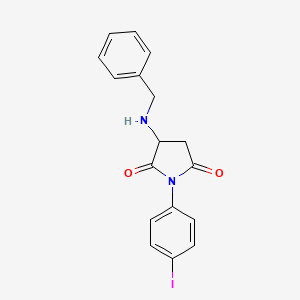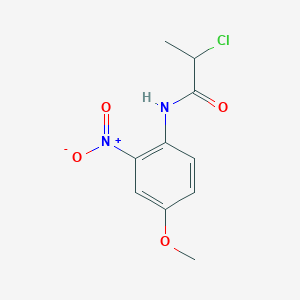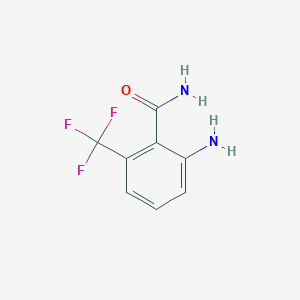
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting various enzymes and proteins in the body. For example, it has been found to inhibit the activity of the enzyme chitin synthase, which is essential for the growth and survival of fungi. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various fungi and bacteria, and reduce inflammation. In vivo studies have also shown that this compound can improve cognitive function, reduce oxidative stress, and inhibit tumor growth.
実験室実験の利点と制限
One of the main advantages of using 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole in lab experiments is its diverse biological activities. This compound has been found to exhibit antifungal, antimicrobial, and anticancer activities, making it a valuable tool for studying various diseases and conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that this compound can be toxic to certain cell types, and in vivo studies have shown that it can cause liver and kidney damage at high doses.
将来の方向性
There are many future directions for the study of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole. One potential direction is to further investigate its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore its potential applications in the field of agriculture, where it has been found to exhibit insecticidal and fungicidal activities. Additionally, future studies could focus on improving the synthesis method for this compound, as well as identifying and characterizing its molecular targets in the body.
合成法
The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole is a multi-step process that involves the reaction of various chemical compounds. The most common method for synthesizing this compound is through a reaction between 4-bromoacetophenone, 3-chlorobenzaldehyde, isopropylthioacetate, ammonium acetate, and acetic acid. This reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization.
科学的研究の応用
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been found to exhibit antifungal, antimicrobial, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, this compound has been studied for its potential applications in the field of agriculture, where it has been found to exhibit insecticidal and fungicidal activities.
特性
IUPAC Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2S/c1-12(2)23-18-21-11-17(13-6-8-14(19)9-7-13)22(18)16-5-3-4-15(20)10-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDUVAIBOOPRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2851879.png)

![methyl 3-[6-[2-(4-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2851883.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2851884.png)
![Methyl 3-(4-bromophenyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2851885.png)
![5-[5-(2,5-Dimethylphenyl)pyrazolidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2851886.png)
![2-[(Propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B2851887.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2851888.png)


![2-[(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2851896.png)
